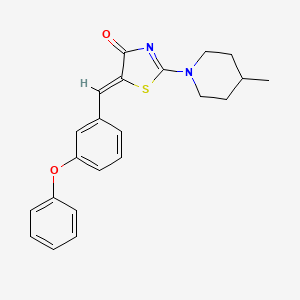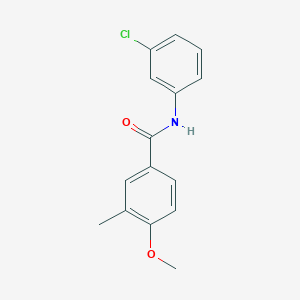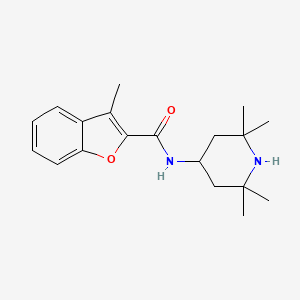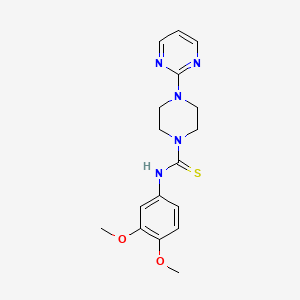
2-(4-methyl-1-piperidinyl)-5-(3-phenoxybenzylidene)-1,3-thiazol-4(5H)-one
描述
2-(4-methyl-1-piperidinyl)-5-(3-phenoxybenzylidene)-1,3-thiazol-4(5H)-one, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a thiazole derivative that was first synthesized in 1976 by Zuddas and colleagues.
作用机制
2-(4-methyl-1-piperidinyl)-5-(3-phenoxybenzylidene)-1,3-thiazol-4(5H)-one is metabolized in the brain to form MPP+, a potent inhibitor of mitochondrial complex I. This results in a decrease in ATP production and an increase in oxidative stress, leading to neuronal damage and death in the substantia nigra, a region of the brain that is involved in the regulation of movement.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methyl-1-piperidinyl)-5-(3-phenoxybenzylidene)-1,3-thiazol-4(5H)-one are well-documented. In animal models, 2-(4-methyl-1-piperidinyl)-5-(3-phenoxybenzylidene)-1,3-thiazol-4(5H)-one has been shown to cause a selective loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum and the development of Parkinson's disease-like symptoms. 2-(4-methyl-1-piperidinyl)-5-(3-phenoxybenzylidene)-1,3-thiazol-4(5H)-one has also been shown to induce oxidative stress, inflammation, and apoptosis in the brain.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-methyl-1-piperidinyl)-5-(3-phenoxybenzylidene)-1,3-thiazol-4(5H)-one in lab experiments is its ability to induce Parkinson's disease-like symptoms in animal models, making it a valuable tool for studying the pathophysiology of the disease. However, 2-(4-methyl-1-piperidinyl)-5-(3-phenoxybenzylidene)-1,3-thiazol-4(5H)-one has several limitations, including its toxicity and the fact that it only induces a partial loss of dopaminergic neurons, which may not accurately reflect the human disease.
未来方向
There are several future directions for research on 2-(4-methyl-1-piperidinyl)-5-(3-phenoxybenzylidene)-1,3-thiazol-4(5H)-one. One area of interest is the development of new neuroprotective agents that can prevent or reverse the effects of 2-(4-methyl-1-piperidinyl)-5-(3-phenoxybenzylidene)-1,3-thiazol-4(5H)-one-induced neurotoxicity. Another area of interest is the use of 2-(4-methyl-1-piperidinyl)-5-(3-phenoxybenzylidene)-1,3-thiazol-4(5H)-one in combination with other neurotoxins to create animal models that more closely resemble the human disease. Additionally, there is ongoing research into the use of 2-(4-methyl-1-piperidinyl)-5-(3-phenoxybenzylidene)-1,3-thiazol-4(5H)-one as a tool for studying the role of mitochondrial dysfunction in the development of Parkinson's disease.
科学研究应用
2-(4-methyl-1-piperidinyl)-5-(3-phenoxybenzylidene)-1,3-thiazol-4(5H)-one has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and toxicology. One of the most notable applications of 2-(4-methyl-1-piperidinyl)-5-(3-phenoxybenzylidene)-1,3-thiazol-4(5H)-one is its use as a neurotoxin to induce Parkinson's disease-like symptoms in animal models.
属性
IUPAC Name |
(5Z)-2-(4-methylpiperidin-1-yl)-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-16-10-12-24(13-11-16)22-23-21(25)20(27-22)15-17-6-5-9-19(14-17)26-18-7-3-2-4-8-18/h2-9,14-16H,10-13H2,1H3/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCJFIQFIOCKSI-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=O)C(=CC3=CC(=CC=C3)OC4=CC=CC=C4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C2=NC(=O)/C(=C/C3=CC(=CC=C3)OC4=CC=CC=C4)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-2-(4-methylpiperidin-1-yl)-5-(3-phenoxybenzylidene)-1,3-thiazol-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-chlorobenzyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4657688.png)

![5-[3-(5-bromo-2-hydroxyphenyl)-2-methyl-2-propen-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4657691.png)
![5-chloro-N-(4-{N-[(4-hydroxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4657700.png)
![2-(4-morpholinyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B4657706.png)
![3-(2-methoxyethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4657713.png)
![isopropyl 3-[({[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4657723.png)

![1-(3-fluorobenzoyl)-4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4657743.png)

![1-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B4657769.png)


![N-cyclohexyl-1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolinamide](/img/structure/B4657792.png)